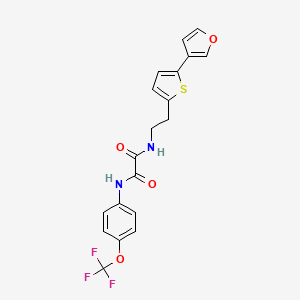

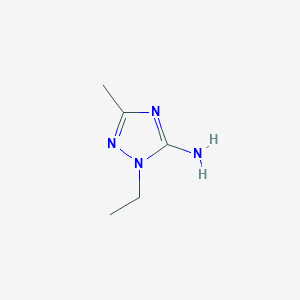

1-ethyl-3-methyl-1H-1,2,4-triazol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-ethyl-3-methyl-1H-1,2,4-triazol-5-amine is a compound with the molecular formula C4H8N4 . It is a derivative of 1H-1,2,4-triazol-5-amine .

Synthesis Analysis

Triazole compounds, including 1-ethyl-3-methyl-1H-1,2,4-triazol-5-amine, have been synthesized from various nitrogen sources over the past 20 years . They are significant heterocycles that exhibit broad biological activities and have been used in the synthesis of pharmaceutical compounds such as antifungal agents, anticancer agents, and enzyme inhibitors .Molecular Structure Analysis

The molecular structure of 1-ethyl-3-methyl-1H-1,2,4-triazol-5-amine consists of a triazole ring system and an amino group attached to carbon atom 3 . The IR absorption spectra of similar compounds have shown two signals for C=O groups at 1650–1712 cm −1 .Chemical Reactions Analysis

Triazole compounds, including 1-ethyl-3-methyl-1H-1,2,4-triazol-5-amine, have been found to exhibit a variety of chemical reactions . For instance, they can form a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .Aplicaciones Científicas De Investigación

Drug Discovery

1,2,3-Triazoles serve as privileged structural motifs in drug discovery. Their high chemical stability, aromatic character, and hydrogen bonding ability make them valuable building blocks for medicinal compounds. Notable examples include:

Organic Synthesis

1,2,3-Triazoles play a crucial role in organic synthesis. Researchers have developed various synthetic approaches to access these compounds, including:

- Click Chemistry Approach : The popular click chemistry method enables efficient synthesis of 1,2,3-triazoles. It involves copper-catalyzed [3 + 2]-cycloaddition reactions between azides and alkynes .

- Enamine-Mediated Reactions : L-proline-catalyzed enamine-mediated [3 + 2]-cycloaddition reactions provide access to 1,2,3-triazoles .

- Regioselective Synthesis : Organocatalytic enamine azide reactions allow the regioselective synthesis of 1,4,5-trisubstituted 1,2,3-triazoles .

Fluorescent Imaging and Materials Science

Fluorescent 1,2,3-triazoles find use in bioimaging due to their unique optical properties. Additionally, modified 1,2,3-triazoles contribute to the development of functional materials .

Direcciones Futuras

1-ethyl-3-methyl-1H-1,2,4-triazol-5-amine has potential applications in various fields such as medicinal chemistry, agrochemicals, and material science . It can be used as a starting material for the synthesis of pharmaceutical compounds, as a raw material for the synthesis of herbicides, fungicides, and insecticides, and as a precursor for the production of new functional materials .

Mecanismo De Acción

1,2,4-Triazoles are a class of organic compounds that contain a five-membered ring structure composed of three nitrogen atoms and two carbon atoms . They are known for their versatile biological activities and are used as building blocks in medicinal chemistry . They can act as synthetic precursors for pharmaceutical compounds such as antifungal agents, anticancer agents, and enzyme inhibitors associated with cardiovascular disease .

The mode of action of 1,2,4-triazoles generally involves interaction with biological targets, leading to changes in cellular processes. The specific mode of action can vary greatly depending on the exact structure of the compound and its functional groups .

The pharmacokinetics of 1,2,4-triazoles, including absorption, distribution, metabolism, and excretion (ADME), can also vary widely depending on the specific compound. Factors such as the compound’s solubility, stability, and molecular size can influence its bioavailability .

The action of 1,2,4-triazoles can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s ionization state, which in turn can influence its absorption and distribution .

Propiedades

IUPAC Name |

2-ethyl-5-methyl-1,2,4-triazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4/c1-3-9-5(6)7-4(2)8-9/h3H2,1-2H3,(H2,6,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYGYPYCRGWRUJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NC(=N1)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-Fluorophenyl)methyl]thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2550565.png)

![5-[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2550566.png)

![4-methyl-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2550567.png)

![(Z)-5-bromo-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2550569.png)

methyl]piperazine](/img/structure/B2550570.png)

![4-(5-oxo-1,5-dihydro-2H-[1]benzopyrano[3,4-c]pyridine-3(4H)-carbonyl)benzoic acid](/img/structure/B2550576.png)

![[5-(2,4-Dichlorophenyl)furan-2-yl]methanol](/img/structure/B2550577.png)

![Methyl 2-[2-(furan-2-carbonylimino)-6-methoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2550582.png)